Atr-IN-11

ATR inhibitor Chemical characterization Purity

ATR-IN-11 (Compound Hit01) is a potent ATR kinase inhibitor for studying DNA damage response (DDR) and replication stress. Researchers needing a validated tool for kinase selectivity profiling and synthetic lethality assays benefit from its consistent ≥98% HPLC purity and solid form. This high-purity lead compound ensures reproducible results in dose-response experiments and medicinal chemistry derivatization. For procurement managers, standard global shipping reduces lead times, and bulk quotes are available.

Molecular Formula C25H30N6O2
Molecular Weight 446.5 g/mol
Cat. No. B12423219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtr-IN-11
Molecular FormulaC25H30N6O2
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCC1COCCN1C2=NC(=NC3=C2CN(C3)C(=O)C4CCNCC4)C5=CNC6=CC=CC=C65
InChIInChI=1S/C25H30N6O2/c1-16-15-33-11-10-31(16)24-20-13-30(25(32)17-6-8-26-9-7-17)14-22(20)28-23(29-24)19-12-27-21-5-3-2-4-18(19)21/h2-5,12,16-17,26-27H,6-11,13-15H2,1H3/t16-/m1/s1
InChIKeyOFMNMRVUESYABP-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ATR-IN-11 Procurement Guide


ATR-IN-11 (also designated Compound Hit01) is a potent inhibitor of ataxia telangiectasia and Rad3-related (ATR) kinase, a pivotal regulator in the DNA damage response (DDR) pathway responsible for sensing replication stress [1]. With a molecular formula of C25H30N6O2 and a molecular weight of 446.54 g/mol, ATR-IN-11 is characterized as a promising lead compound for the development of agents targeting ATR kinase in oncology research [1]. The compound is available in solid form and is supplied with a purity of ≥98% as determined by HPLC . Its primary application is as a research tool for investigating ATR-mediated signaling and evaluating ATR inhibition as a therapeutic strategy in cancer models.

Pathway Context ATR kinase signaling & DNA damage response (DDR) research
Tool Compound Profile High-purity solid (HPLC-verified) for reproducible assay preparation
Study Design Fit Dose-response and target engagement experiments in cancer models

ATR-IN-11 Differentiation from Other ATR Inhibitors


While several ATR inhibitors share a common mechanism of action, direct substitution is not scientifically valid due to significant variations in biochemical potency, kinase selectivity profiles, and off-target liabilities. Published data demonstrate that clinical-stage ATR inhibitors exhibit a broad range of IC50 values (0.17 nM to 7 nM) and divergent selectivity ratios against related PIKK family kinases (e.g., mTOR, ATM, DNA-PK) [1][2]. Furthermore, differences in physicochemical properties, cellular permeability, and metabolic stability can profoundly influence experimental outcomes in cell-based assays and in vivo models . Therefore, the selection of an ATR inhibitor must be guided by compound-specific performance characteristics and validated in the context of the intended research application.

Potency Range Varies Widely

Published ATR inhibitors show IC50 values spanning 0.17–7 nM; undisclosed potency of ATR-IN-11 prevents direct benchmarking.

Selectivity Profiles Differ

Kinase selectivity over mTOR, ATM, DNA-PK is compound-specific; off-target effects may differ without disclosed data.

Physicochemical & ADME Properties

Cell permeability and metabolic stability can alter intracellular exposure; not directly interchangeable between inhibitors.

ATR-IN-11 Quantitative Comparison


Chemical Identity and Purity

ATR-IN-11 is characterized by a molecular weight of 446.54 g/mol (C25H30N6O2) and is supplied as a solid with a purity of ≥98% as verified by HPLC [1]. In contrast, many comparator ATR inhibitors (e.g., Berzosertib, Ceralasertib) are reported with varying purity specifications that may affect assay reproducibility [2].

Chemical Identity
Specification review
≥98% purity (HPLC)
C₂₅H₃₀N₆O₂ · 446.54 g/mol
Consistent purity supports assay reproducibility
Comparator purity specifications may vary; review certificate of analysis
ATR inhibitor Chemical characterization Purity

ATR Kinase Inhibition Potency

Although the exact IC50 value of ATR-IN-11 has not been publicly disclosed, it is described as a 'potent' inhibitor of ATR kinase [1]. For context, clinical-stage ATR inhibitors exhibit a wide potency range: Berzosertib (IC50 0.17 nM), Camonsertib (IC50 1 nM), Ceralasertib (IC50 4 nM), and Elimusertib (IC50 7 nM) [2][3]. The term 'potent' in the absence of a specified IC50 suggests that ATR-IN-11 likely falls within the low nanomolar range typical of this class, but its precise activity relative to these comparators remains unquantified.

ATR Inhibition Potency
Class-level inference
Described as potent (IC50 not disclosed)
Potency benchmarking requires compound-specific IC50 data
Comparator IC50 range: 0.17–7 nM (Berzosertib, Camonsertib, etc.)
ATR inhibitor IC50 Potency

Selectivity Profile

ATR-IN-11 is described as a potent inhibitor of ATR kinase, but its selectivity over related PIKK family members (mTOR, ATM, DNA-PK, PI3Kα) has not been publicly reported . In comparison, established ATR inhibitors demonstrate defined selectivity windows: Camonsertib exhibits 30-fold selectivity over mTOR and >2,000-fold over ATM, DNA-PK, and PI3Kα [1]; Elimusertib shows selectivity with mTOR IC50 = 35 nM . Without disclosed selectivity data for ATR-IN-11, its off-target profile cannot be directly compared to these agents.

Selectivity Profile
Class-level inference
Selectivity data not publicly reported
Off-target kinase effects require independent profiling
Camonsertib: 30-fold (mTOR), >2,000-fold (ATM, DNA-PK, PI3Kα)
ATR inhibitor Kinase selectivity PIKK family

ATR-IN-11 Research Applications


Lead Optimization and SAR Studies

Given its designation as a 'promising lead compound' for ATR kinase targeting [1], ATR-IN-11 is well-suited for medicinal chemistry campaigns aimed at improving potency, selectivity, or pharmacokinetic properties. Its chemical structure (C25H30N6O2) provides a scaffold amenable to rational design modifications, and its availability in high-purity solid form ensures consistent starting material for synthetic derivatization.

Target Engagement & Pathway Validation

ATR-IN-11 can be employed in biochemical and cellular assays to validate the role of ATR kinase in DNA damage response (DDR) and replication stress signaling [1]. Although its precise IC50 is not disclosed, its reported potency suggests it is suitable for dose-response experiments to confirm on-target inhibition of ATR-mediated phosphorylation events (e.g., CHK1 activation).

Cancer Cell Line Screening & Combination Therapy

As a research tool, ATR-IN-11 may be used to assess sensitivity of various cancer cell lines to ATR inhibition, particularly in the context of synthetic lethality with PARP inhibitors or DNA-damaging chemotherapeutics [1]. Its solid physical form and compatibility with DMSO-based formulation facilitate preparation of stock solutions for cell viability and clonogenic assays.

Application
Selection Property
Validation Focus
Lead optimization & SAR
Defined chemical scaffold for derivatization
Synthetic modification & potency enhancement
Target engagement & pathway validation
Reported ATR inhibitory activity
ATR-mediated phosphorylation (e.g., CHK1) endpoints
Cancer cell line screening
Solid form for DMSO-based stock solutions
Cell viability & combination screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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